
5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide
Descripción general
Descripción
The compound "5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide" is a structurally complex molecule that appears to be related to the field of medicinal chemistry and organic synthesis. It is closely related to intermediates used in the synthesis of pharmaceuticals, such as atorvastatin, which is an HMG-CoA reductase inhibitor used to lower cholesterol .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, an efficient synthesis route for a key intermediate structurally similar to the compound has been described using 1,3-dipolar cycloaddition of mesoionic munchnone with N1,3-diphenyl-2-propynamide, followed by N
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis for HMG-CoA Reductase Inhibition : This compound plays a crucial role in the synthesis of atorvastatin, a lipid-regulating agent that inhibits HMG-CoA reductase (Woo et al., 1999).
- Synthetic Methodology Development : The compound serves as a key intermediate in the efficient synthesis of atorvastatin (Pandey & Rao, 2004).
Molecular Structure and Derivatives
- Structural Confirmation via NMR : Studies have been conducted to confirm the structure of similar compounds using nuclear magnetic resonance techniques (Zhou et al., 2021).
- Exploration of Chemical Derivatives : Research has been focused on creating and characterizing chemical derivatives for various potential applications, including antitumor and antimicrobial activities (McLaughlin et al., 2016).
Pharmacological Applications
- Antitumor and Antimicrobial Activities : Studies on derivatives of this compound have shown potential in inhibiting the proliferation of cancer cell lines and exhibiting antimicrobial properties (Liu et al., 2016).
- Cholesterol Biosynthesis Inhibition : Derivatives of this compound have been evaluated for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis (Procopiou et al., 1993).
Miscellaneous Applications
- Nuclear Magnetic Resonance Studies : The compound and its derivatives have been subjects in nuclear magnetic resonance studies to understand chemical properties and interactions (Hirohashi et al., 1976).
- Development of Novel Aromatic Polyamides : Research includes the synthesis of new aromatic polyamides using derivatives of this compound, exploring their properties and potential applications (Hsiao & Yu, 1996).
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-1-(3-oxopropyl)-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN2O2/c1-20(2)27-26(29(34)31-24-12-7-4-8-13-24)25(21-10-5-3-6-11-21)28(32(27)18-9-19-33)22-14-16-23(30)17-15-22/h3-8,10-17,19-20H,9,18H2,1-2H3,(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFAMHWIQKTZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC=O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461812 | |
| Record name | 5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110862-46-9 | |
| Record name | 5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

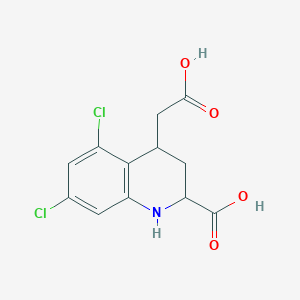
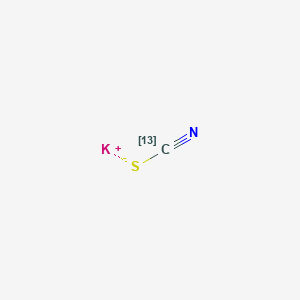

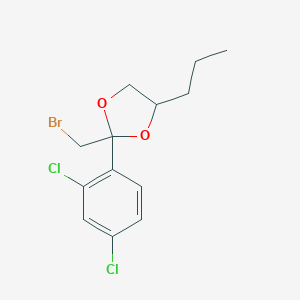
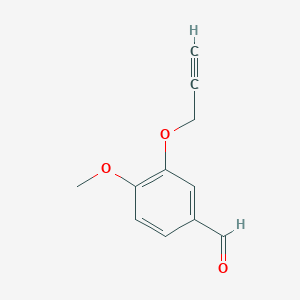

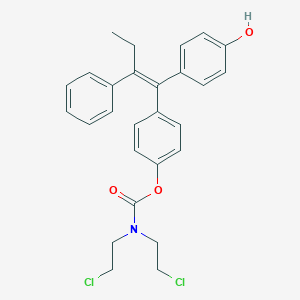

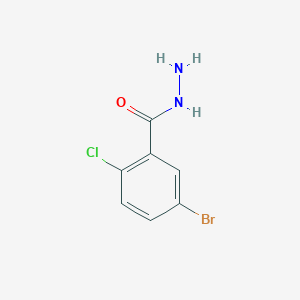
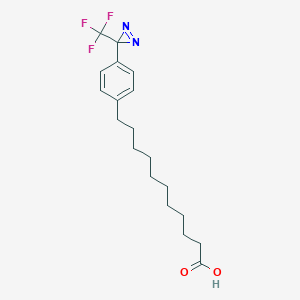
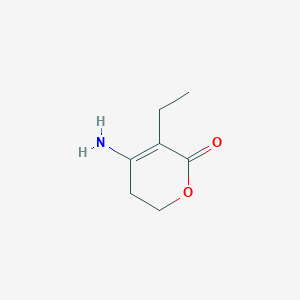
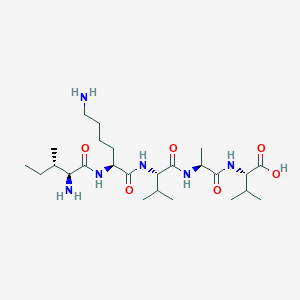
![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)
